(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group, a dihydrobenzofuran ring, and a diphenylcarbamate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions. The benzylidene group is then introduced via a condensation reaction with benzaldehyde. Finally, the diphenylcarbamate moiety is attached through a carbamation reaction using diphenyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, modulating their activity. The diphenylcarbamate moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a benzene ring and carboxylic acid group but lacks the benzylidene and dihydrobenzofuran moieties.
Diphenylcarbamates: Similar in having the diphenylcarbamate group but differ in the rest of the structure.
Uniqueness
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its combination of a benzylidene group, a dihydrobenzofuran ring, and a diphenylcarbamate moiety
Properties
Molecular Formula |
C28H19NO4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C28H19NO4/c30-27-24-17-16-23(19-25(24)33-26(27)18-20-10-4-1-5-11-20)32-28(31)29(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H/b26-18- |
InChI Key |
RXODHIGWJAQSBO-ITYLOYPMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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